N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide” is a chemical compound with the molecular formula C13H15BrN2O2S . It has a molecular weight of 343.24.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring substituted with a bromine atom and a methoxyethyl group. The benzothiazole ring is also connected to a propanamide group . For a detailed structural analysis, it would be best to refer to a chemical database or a specialized software that can visualize the 3D structure of the molecule.Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
- Zinc phthalocyanine derivatives, which include benzothiazole groups, have been studied for their potential in photodynamic therapy, a treatment for cancer. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
- Certain benzothiazole derivatives have been explored as corrosion inhibitors for carbon steel in acidic environments. Their ability to adsorb onto surfaces by both physical and chemical means provides extra stability and higher inhibition efficiencies (Hu et al., 2016).
Psychotropic and Antimicrobial Activities
- N-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamide derivatives have been synthesized and found to possess notable psychotropic, anti-inflammatory, cytotoxic, and antimicrobial properties (Zablotskaya et al., 2013).
Catalysis and Organic Synthesis
- Palladium(II) benzothiazolin-2-ylidene complexes have been investigated for their applications in organic synthesis, particularly in Mizoroki−Heck coupling reactions (Yen et al., 2006).
Luminescent Properties and White Light Emission
- Some benzothiazole derivatives exhibit unique luminescent properties, making them suitable for applications in white light emission. Their ability to emit different colors when excited by light can be utilized in the development of white-light-emitting devices (Lu et al., 2017).
Anticonvulsant and Neuroprotective Properties
- N-(substituted benzothiazol-2-yl)amides have shown promising results as anticonvulsants and neuroprotective agents. These compounds have demonstrated effectiveness in lowering levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), suggesting potential use in neurological disorders (Hassan et al., 2012).
Anti-Inflammatory Agents
- Aminothiazole, thiazolylacetonitrile, and benzothiazole derivatives have been synthesized and evaluated as potential anti-inflammatory agents. Their ability to inhibit enzymes like lipoxygenase suggests therapeutic applications in treating inflammatory conditions (Thabet et al., 2011).
Properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2S/c1-3-12(17)15-13-16(6-7-18-2)10-5-4-9(14)8-11(10)19-13/h4-5,8H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAKNMLUAZTALN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.